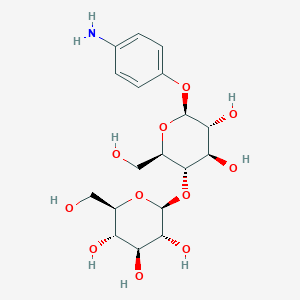

4-Aminophenyl b-D-cellobioside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

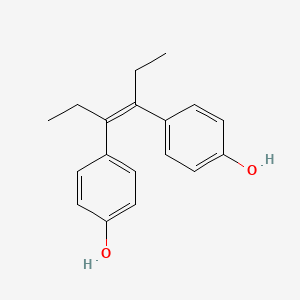

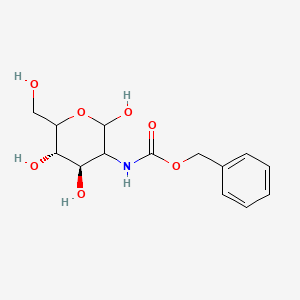

4-Aminophenyl b-D-cellobioside is a chemical compound with the molecular formula C18H27NO11 . It is also known by other synonyms such as p-Aminophenyl beta-D-Cellobioside and P-AMINOPHENYL-BETA-D-CELLOBIOSIDE . This compound targets and engages specific cellular receptors, modulating pivotal cellular pathways .

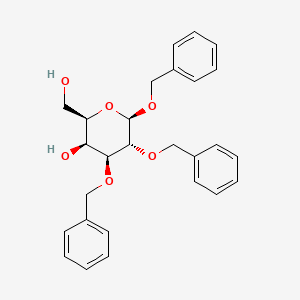

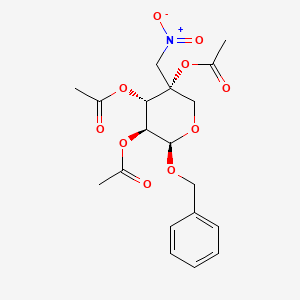

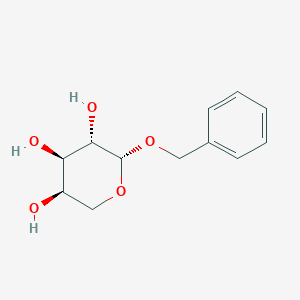

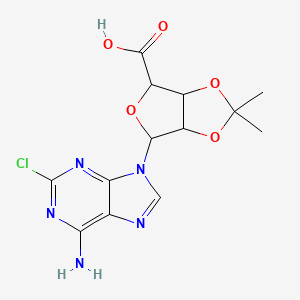

Molecular Structure Analysis

The molecular structure of 4-Aminophenyl b-D-cellobioside includes a 4-aminophenyl group attached to a b-D-cellobioside moiety . The exact mass of the molecule is 433.15841068 g/mol .Physical And Chemical Properties Analysis

4-Aminophenyl b-D-cellobioside has a molecular weight of 433.4 g/mol . It has 8 hydrogen bond donors and 12 hydrogen bond acceptors . The compound also has a rotatable bond count of 6 .Aplicaciones Científicas De Investigación

Hydrolysis of Lignocellulosic Biomass

The compound is used in the enzymatic hydrolysis of pretreated lignocellulosic biomass, an essential process for the production of fermentable sugars for industrial use . A better understanding of fungal cellulase systems, which utilize this compound, will provide clues for maximizing the hydrolysis of target biomass .

Cellulase Production

Talaromyces cellulolyticus, a fungus known for cellulase production and efficient biomass hydrolysis, uses several cellulolytic enzymes that interact with 4-Aminophenyl b-D-cellobioside . These enzymes are critical for the hydrolysis of lignocellulosic biomass .

Biofuel Production

The compound plays a significant role in the biofuel production industry. The value of cellulose as a renewable source of energy has made cellulose hydrolysis, which utilizes this compound, the subject of intense research and industrial interest .

Bioplastics Production

Cellulosic biomass, which can be broken down by this compound, is the largest amount of waste generated through human activities. It is the most attractive substrate for ‘biorefinery strategies’ to produce high-value products such as bioplastics through fermentation processes .

6. Improvement of Enzyme Activity and Stability In recent days, several new approaches such as δ-sequence mediated integration, SCHEMA, and FoldX and a ‘consensus’ sequence have been developed to improve the activity and stability of enzymes that interact with this compound .

Mecanismo De Acción

Target of Action

The primary targets of 4-Aminophenyl b-D-cellobioside are specific cellular receptors . These receptors play a crucial role in the compound’s mechanism of action, as they are the initial point of interaction for the compound within the cellular environment .

Mode of Action

4-Aminophenyl b-D-cellobioside interacts with its targets by engaging these specific cellular receptors . This engagement leads to the modulation of pivotal cellular pathways , resulting in changes within the cell that contribute to the compound’s overall effect.

Biochemical Pathways

The compound’s interaction with its targets leads to the modulation of pivotal cellular pathways . These pathways are critical for various cellular functions and their modulation can have significant downstream effects.

Result of Action

The result of 4-Aminophenyl b-D-cellobioside’s action is the modulation of pivotal cellular pathways . This modulation can lead to various molecular and cellular effects, potentially contributing to the compound’s research potential for tackling afflictions ranging from cancer to diabetes and even neurodegenerative disorders .

Direcciones Futuras

One research paper discusses the identification and characterization of core cellulolytic enzymes from Talaromyces cellulolyticus, which are critical for the hydrolysis of lignocellulosic biomass . This research could provide a foundation for future improvements in the use of 4-Aminophenyl b-D-cellobioside and similar compounds in industrial applications.

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(4-aminophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO11/c19-7-1-3-8(4-2-7)27-17-15(26)13(24)16(10(6-21)29-17)30-18-14(25)12(23)11(22)9(5-20)28-18/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHWUNNDLIWPAO-KFRZSCGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Aminophenyl beta-D-Cellobioside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)

![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)